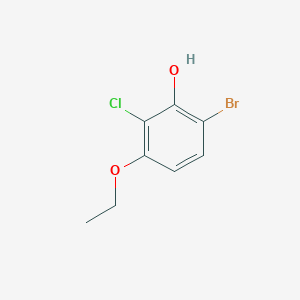

6-Bromo-2-chloro-3-ethoxyphenol

Description

The exact mass of the compound this compound is 249.93962 g/mol and the complexity rating of the compound is 145. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-chloro-3-ethoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2/c1-2-12-6-4-3-5(9)8(11)7(6)10/h3-4,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWBHNUZVNNDCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)Br)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Phenolic Compounds with Halogen and Alkoxy Substitutions in Modern Organic Chemistry

Phenolic compounds are a cornerstone of organic chemistry, found in a vast array of natural products, pharmaceuticals, and industrial polymers. oregonstate.edu The introduction of halogen and alkoxy substituents onto the phenolic ring provides a powerful method for fine-tuning their chemical and physical properties. acs.orgresearchgate.net Halogens, being electronegative, can influence the acidity of the phenolic hydroxyl group and provide sites for further functionalization through cross-coupling reactions. numberanalytics.com Alkoxy groups, on the other hand, can impact a molecule's solubility, lipophilicity, and conformational preferences, all of which are critical parameters in drug design and materials science. fiveable.mewikipedia.org The synergistic effect of having both halogen and alkoxy groups on a phenol (B47542) ring, as seen in 6-bromo-2-chloro-3-ethoxyphenol, creates a unique chemical entity with a specific reactivity profile, making it a valuable building block in the synthesis of more complex molecules. nih.govosti.gov

Overview of Synthetic Methodologies for Substituted Phenols

The synthesis of substituted phenols is a well-established yet continually evolving field in organic chemistry. Traditional methods often involve harsh reaction conditions or the use of toxic reagents. nih.gov However, modern synthetic chemistry has seen the development of more efficient and environmentally benign methodologies. These include:

Ipso-hydroxylation of arylboronic acids: This method offers a mild and efficient route to phenols from readily available starting materials. nih.govresearchgate.net

Transition-metal catalyzed processes: Catalysts based on copper and palladium have been instrumental in developing new ways to form the carbon-oxygen bond of the phenol (B47542). organic-chemistry.org

Electrophilic aromatic substitution: This classic reaction remains a fundamental tool for introducing substituents onto the aromatic ring of phenols. wikipedia.org

The choice of synthetic route depends on the desired substitution pattern and the compatibility of the functional groups present in the molecule. For highly substituted phenols, multi-step sequences involving a combination of these methods are often necessary. oregonstate.eduacs.org

Role of Aromatic Halogenation in Tailoring Molecular Properties and Reactivity

Aromatic halogenation is a key transformation in organic synthesis, allowing for the introduction of halogen atoms onto an aromatic ring. numberanalytics.com This process typically proceeds through an electrophilic aromatic substitution mechanism, where a halogen cation attacks the electron-rich benzene (B151609) ring. wikipedia.orglibretexts.orgmasterorganicchemistry.com The presence of a halogen atom significantly alters the electronic properties of the aromatic ring, making it a versatile intermediate for further chemical modifications. numberanalytics.com For instance, the carbon-halogen bond can participate in a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The nature of the halogen atom also plays a role in the reactivity. For example, the rates of aromatic halogenation decrease down the periodic table, with fluorination being the most exothermic and iodination the least. libretexts.org The regioselectivity of the halogenation of phenols can be influenced by the solvent and the pH of the reaction medium. wikipedia.orgwikipedia.org In the case of 6-bromo-2-chloro-3-ethoxyphenol, the presence of both bromine and chlorine atoms offers distinct opportunities for selective chemical transformations.

Contextualizing 6 Bromo 2 Chloro 3 Ethoxyphenol Within Contemporary Chemical Synthesis and Materials Science Research

Retrosynthetic Analysis and Key Precursors for this compound

A retrosynthetic analysis of this compound suggests several potential disconnection points, leading to more readily available starting materials. The carbon-bromine, carbon-chlorine, and carbon-oxygen bonds of the ethoxy group are the most logical points for disconnection.

Disconnection of C-Br and C-Cl bonds: This approach points to 3-ethoxyphenol (B1664596) as a key precursor. The synthesis would then involve the sequential and regioselective introduction of chlorine and bromine atoms. The hydroxyl and ethoxy groups are both ortho-, para-directing, which complicates the selective introduction of halogens at the 2 and 6 positions.

Disconnection of the C-O (ether) bond: This strategy identifies 2-bromo-6-chlorophenol as a primary precursor. The synthesis would then involve the etherification of the hydroxyl group to introduce the ethoxy moiety. This approach simplifies the control of halogen placement but requires the synthesis of the specific dihalogenated phenol.

A third, less direct, retrosynthetic approach could involve the construction of the substituted benzene (B151609) ring from acyclic precursors, although this is generally a more complex and less common strategy for this type of compound.

Based on this analysis, the most plausible key precursors for the synthesis of this compound are:

3-Ethoxyphenol hymasynthesis.comnih.govgoogle.com

2-Bromo-6-chlorophenol nih.gov

Direct Synthesis Approaches to this compound

Direct synthesis would involve the functionalization of a simpler phenol derivative. The most logical starting material for a direct approach is 3-ethoxyphenol.

Electrophilic Aromatic Substitution Strategies (e.g., Bromination and Chlorination)

The introduction of bromine and chlorine onto the 3-ethoxyphenol ring would proceed via electrophilic aromatic substitution. The hydroxyl and ethoxy groups are activating and ortho-, para-directing. This means that electrophiles will preferentially add to the positions ortho and para to these groups. In 3-ethoxyphenol, the positions ortho to the hydroxyl group are 2 and 6, and the position para is 4. The positions ortho to the ethoxy group are 2 and 4, and the position para is 6. Therefore, positions 2, 4, and 6 are all activated.

Regioselective Halogenation Techniques and Control

Achieving the desired 2,6-disubstitution pattern on 3-ethoxyphenol is challenging due to the competing activation of the 4-position. The bromination of 3-ethoxyphenol is known to yield a mixture of 2-bromo- and 4-bromo-3-ethoxyphenol. The selectivity can be influenced by the choice of halogenating agent, solvent, and temperature. For instance, the use of N-halosuccinimides (NCS for chlorination and NBS for bromination) in solvents like hexafluoroisopropanol (HFIP) can offer mild and regioselective halogenation for a range of arenes. organic-chemistry.orgnih.gov The steric bulk of the halogenating agent and the reaction conditions can be tuned to favor ortho-substitution.

A plausible, albeit challenging, direct approach would be a two-step halogenation of 3-ethoxyphenol. The first halogenation (e.g., chlorination) would likely yield a mixture of 2-chloro-3-ethoxyphenol and 4-chloro-3-ethoxyphenol. After separation, the desired 2-chloro-3-ethoxyphenol could be subjected to a second halogenation (bromination). The existing chloro and hydroxyl groups would influence the position of the incoming bromine.

Etherification Reactions for Ethoxy Moiety Introduction

An alternative direct approach starts with a pre-halogenated phenol. The Williamson ether synthesis is a classic and versatile method for forming ethers. numberanalytics.comnumberanalytics.comfrancis-press.combyjus.commasterorganicchemistry.com This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an ethyl halide (e.g., ethyl bromide or ethyl iodide) or another suitable ethylating agent like diethyl sulfate. tdcommons.org

Starting from 2-bromo-6-chlorophenol, treatment with a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) would generate the corresponding phenoxide. Subsequent reaction with an ethylating agent would yield this compound. The choice of a primary alkyl halide is crucial to favor the SN2 reaction and minimize potential elimination side reactions. numberanalytics.com

Optimized Reaction Conditions and Yield Enhancements

For the halogenation of 3-ethoxyphenol, optimization would focus on maximizing the yield of the 2,6-dihalo product while minimizing the formation of other isomers. This could involve:

Low temperatures: To increase selectivity.

Specific catalysts: Lewis acids can modulate the reactivity of the halogenating agent.

Solvent effects: As mentioned, fluorinated alcohols can enhance regioselectivity. organic-chemistry.orgnih.gov

For the Williamson ether synthesis of 2-bromo-6-chlorophenol, yield enhancement can be achieved by:

Choice of base and solvent: Strong bases and polar aprotic solvents generally give higher yields. numberanalytics.com

Temperature control: The reaction is typically run at temperatures between 50-100 °C. byjus.com

Use of phase-transfer catalysts: This can be beneficial in industrial-scale synthesis. byjus.com

Multi-Step Synthetic Sequences to this compound

Given the challenges in controlling regioselectivity in a direct approach, a multi-step synthesis is likely a more practical route to obtain this compound in good purity.

Proposed Multi-Step Pathway:

Starting Material: 3-Ethoxyphenol.

Step 1: Ortho-Chlorination: Selective chlorination of 3-ethoxyphenol at the more accessible ortho position (position 2) using a mild chlorinating agent like N-chlorosuccinimide (NCS) under controlled conditions to favor mono-substitution. Purification would be necessary to isolate 2-chloro-3-ethoxyphenol.

Step 2: Ortho-Bromination: The resulting 2-chloro-3-ethoxyphenol would then be subjected to bromination. The hydroxyl, ethoxy, and chloro substituents would direct the incoming bromine. The hydroxyl and ethoxy groups strongly activate the remaining ortho position (position 6). The chloro substituent is deactivating but also ortho-, para-directing. The combined directing effects would strongly favor the introduction of bromine at the 6-position. A reagent like N-bromosuccinimide (NBS) would be a suitable choice.

Purification: The final product, this compound, would be purified from any potential side products by techniques such as column chromatography or recrystallization.

This multi-step approach allows for greater control over the introduction of each halogen, thereby increasing the likelihood of obtaining the desired product with a higher yield and purity compared to a one-pot dihalogenation.

Sequential Halogenation and Alkylation Strategies

The construction of this compound likely involves a multi-step synthetic sequence characterized by sequential halogenation and alkylation reactions. The order of these steps is crucial for achieving the desired regiochemistry due to the directing effects of the substituents on the aromatic ring.

The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group. byjus.com Direct halogenation of phenol is often difficult to control, leading to multiple substitutions. libretexts.org For instance, the reaction of phenol with bromine water readily yields 2,4,6-tribromophenol. byjus.com To achieve selective monohalogenation, milder conditions and less polar solvents are necessary. byjus.comyoutube.com

A plausible synthetic approach could commence with a protected phenol derivative to control the reactivity and direct the substitution pattern. For instance, starting with an appropriate ethoxyphenol, one could introduce the halogen atoms sequentially. The ethoxy group is also an ortho-, para-director.

A potential, though not explicitly documented, strategy could involve the following conceptual steps:

Protection of the Phenolic Hydroxyl Group: To prevent unwanted side reactions and to modulate the directing effects, the hydroxyl group could be protected. Common protecting groups for phenols include ethers and esters. oup.com

First Halogenation: Introduction of the first halogen, for example, chlorine, onto the protected ethoxyphenol. The position of this halogenation would be dictated by the combined directing effects of the ethoxy and protecting groups.

Second Halogenation: Introduction of the bromine atom. The presence of the first halogen and the other substituents will influence the position of the second halogenation.

Deprotection: Removal of the protecting group to reveal the final this compound.

Alternatively, starting with a dihalogenated phenol, the ethoxy group could be introduced via nucleophilic aromatic substitution or a Williamson ether synthesis. However, the reactivity of the halogenated phenol would be a critical factor. stackexchange.comlibretexts.org

Role of Protecting Groups in Controlled Synthesis

Protecting groups are indispensable tools in the synthesis of complex molecules like this compound, ensuring that specific functional groups remain inert during reactions targeting other parts of the molecule. oup.com For phenols, the hydroxyl group is acidic and nucleophilic, making it susceptible to reaction with bases, electrophiles, and oxidizing agents. oup.com

Common protecting groups for phenols include:

Ethers: Methyl, benzyl (B1604629), and silyl (B83357) ethers are frequently used. oup.comstackexchange.com For example, a benzyl ether can be cleaved under mild conditions by hydrogenolysis. oup.com

Esters: Acetyl esters are another common choice. acs.org

Tetrafluoropyridyl (TFP) ethers: These have emerged as robust protecting groups that can be installed and removed under mild conditions and are stable to a variety of reaction conditions, including acid, base, and some palladium cross-coupling reactions. nih.gov

By protecting the phenolic hydroxyl, its strong activating and ortho-, para-directing influence can be temporarily masked or modified, allowing for more controlled and selective introduction of other substituents like halogens. libretexts.org The choice of protecting group is critical and depends on its stability to the subsequent reaction conditions and the ease of its removal without affecting the rest of the molecule.

| Protecting Group | Installation Reagents | Deprotection Conditions | Key Features |

| Benzyl ether | Benzyl bromide, base | H₂, Pd/C | Stable to many reagents, removed by mild hydrogenolysis. oup.com |

| Acetyl ester | Acetic anhydride (B1165640) or acetyl chloride | Acid or base hydrolysis | Attenuates the activating effect of the hydroxyl group. libretexts.orgacs.org |

| Tetrafluoropyridyl (TFP) ether | Perfluoro-4-iodopyridine, base | KF, 18-crown-6, methyl thioglycolate | High stability, mild cleavage, often crystalline. nih.gov |

| Trimethylsilyl (TMS) ether | Trimethylsilyl chloride, base | Mild acid or fluoride (B91410) source | Easily cleaved, sensitive to acid. synarchive.com |

Alternative Synthetic Routes to Analogous Halogenated Phenols and Their Potential Adaptation

While direct sequential halogenation and alkylation represent a classical approach, modern synthetic methodologies offer powerful alternatives for constructing highly substituted phenols. These methods could potentially be adapted for the synthesis of this compound.

Suzuki-Miyaura Coupling and Related Cross-Coupling Methodologies for Aryl-Halogen Bonds

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide. libretexts.org This reaction is a cornerstone of modern organic synthesis due to its mild conditions and tolerance of a wide range of functional groups. mdpi.com

Potential Adaptation:

A retrosynthetic analysis of this compound suggests that the C-C bond framework could be assembled using a Suzuki-Miyaura reaction. For instance, a suitably substituted boronic acid or ester could be coupled with a dihalogenated phenol derivative. The challenge lies in achieving site-selective coupling when multiple halogens are present. The relative reactivity of C-Cl versus C-Br bonds towards oxidative addition to the palladium catalyst is a key factor, with C-Br bonds generally being more reactive. nih.gov

Recent advancements have enabled the use of less reactive aryl chlorides in Suzuki-Miyaura couplings, often through the use of specialized ligands and reaction conditions. acs.org This opens up possibilities for sequential, site-selective cross-coupling reactions on polychlorinated aromatic compounds. acs.org

| Cross-Coupling Reaction | Catalyst/Reagents | Description | Potential Application |

| Suzuki-Miyaura Coupling | Pd catalyst, base, organoboron reagent | Forms a C-C bond between an organohalide and an organoboron compound. libretexts.org | Coupling an arylboronic acid with a dihalogenated phenol derivative. |

| Buchwald-Hartwig Amination | Pd catalyst, base, amine | Forms a C-N bond between an organohalide and an amine. | Could be adapted for the synthesis of related aminophenols. |

| Ullmann Condensation | Copper catalyst, base, alcohol/phenol | Forms a C-O bond between an organohalide and an alcohol or phenol. | Introduction of the ethoxy group onto a dihalogenated phenol. mdpi.com |

Radical-Mediated Halogenation and Functionalization

Free-radical halogenation offers an alternative pathway for introducing halogens onto aromatic rings, particularly for alkyl-substituted aromatics under UV light. wikipedia.org While direct radical halogenation of phenols is less common for achieving specific regioselectivity, radical reactions can be employed in other functionalization steps.

For instance, radical decarboxylation reactions can be used to introduce alkyl groups. acs.org While not directly applicable to the synthesis of the target molecule's core structure, these methods highlight the diverse toolkit available for modifying phenolic compounds.

Mechanistic Investigations of Formation Reactions

The formation of this compound through electrophilic aromatic substitution involves the attack of an electrophile (e.g., Br⁺ or Cl⁺) on the electron-rich phenol ring. The hydroxyl and ethoxy groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves.

The mechanism of electrophilic halogenation of phenols involves the following steps:

Generation of the electrophile (e.g., Br⁺ from Br₂ and a Lewis acid, or from Br₂ in a polar solvent).

Attack of the π-electrons of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation of the sigma complex by a base to restore aromaticity and yield the halogenated phenol.

The regioselectivity of the halogenation is determined by the stability of the intermediate sigma complex. The directing groups (OH and OEt) stabilize the positive charge in the ortho and para positions through resonance, making these positions more susceptible to electrophilic attack.

In the case of this compound, the precise positions of the bromine and chlorine atoms suggest a complex interplay of steric and electronic effects from the substituents already present on the ring during the sequential halogenation steps.

High-Resolution Spectroscopic Characterization Techniques

A combination of spectroscopic methods is employed to ascertain the precise structure and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential for unambiguous signal assignment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group protons, and the hydroxyl proton. The aromatic region would likely display two doublets, corresponding to the two adjacent protons on the benzene ring. The ethoxy group would present as a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons. The hydroxyl (-OH) proton would appear as a broad singlet, the chemical shift of which can be dependent on concentration and solvent.

¹³C NMR: The carbon NMR spectrum will reveal eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents (bromo, chloro, ethoxy, and hydroxyl groups). The two carbons of the ethoxy group will also have characteristic chemical shifts.

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional NMR techniques are indispensable. huji.ac.ilyoutube.comslideshare.netwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings. wikipedia.orgsdsu.edu For this compound, a cross-peak would be observed between the methylene quartet and the methyl triplet of the ethoxy group, confirming their connectivity. It would also confirm the coupling between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. wikipedia.orgsdsu.edu It allows for the unambiguous assignment of each proton signal to its attached carbon atom. For instance, the aromatic proton signals can be directly linked to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). youtube.comsdsu.edu This is crucial for establishing the substitution pattern on the aromatic ring. For example, correlations would be expected between the aromatic protons and the carbons of the ethoxy group, as well as the carbons bearing the halogen and hydroxyl substituents.

A hypothetical table of expected 2D NMR correlations is presented below:

| Proton Signal | COSY Correlations | HSQC Correlation (Carbon) | HMBC Correlations (Carbon) |

| Aromatic H-4 | Aromatic H-5 | C-4 | C-2, C-3, C-5, C-6 |

| Aromatic H-5 | Aromatic H-4 | C-5 | C-1, C-3, C-4, C-6 |

| Ethoxy -OCH₂- | Ethoxy -CH₃ | C-7 | C-3, C-8 |

| Ethoxy -CH₃ | Ethoxy -OCH₂- | C-8 | C-7 |

While solution-state NMR is standard for structural elucidation, solid-state NMR (ssNMR) can provide valuable information about the molecule's conformation and packing in the crystalline state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can yield high-resolution spectra of solid samples, offering insights into intermolecular interactions that are not observable in solution.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa They are excellent for identifying the presence of specific functional groups. nih.govnih.govtandfonline.comresearchgate.net

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. C-H stretching vibrations of the aromatic ring and the ethoxy group would appear around 2850-3100 cm⁻¹. The C-O stretching of the ether and phenol groups would be observed in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations typically appear in the 1400-1600 cm⁻¹ range. The C-Br and C-Cl stretching vibrations would be found in the fingerprint region, at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information. ksu.edu.sa The symmetric vibrations of the benzene ring are often strong in the Raman spectrum.

A summary of expected vibrational frequencies is provided below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic -OH | O-H stretch | 3200-3600 (broad) |

| Aromatic C-H | C-H stretch | 3000-3100 |

| Aliphatic C-H (ethoxy) | C-H stretch | 2850-2980 |

| Aromatic C=C | C=C stretch | 1400-1600 |

| Ether C-O | C-O stretch | 1050-1250 |

| Phenolic C-O | C-O stretch | 1180-1260 |

| C-Cl | C-Cl stretch | 600-800 |

| C-Br | C-Br stretch | 500-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. slideshare.netyoutube.com Phenols typically exhibit two main absorption bands in the UV region, which arise from π→π* transitions within the benzene ring. nih.govresearchgate.net For this compound, the presence of the halogen, hydroxyl, and ethoxy substituents will influence the position and intensity of these absorption maxima (λ_max). slideshare.net These substituents, particularly the hydroxyl and ethoxy groups, act as auxochromes, which can cause a red shift (bathochromic shift) of the absorption bands compared to unsubstituted benzene.

The solvent can also influence the UV-Vis spectrum. In polar solvents, hydrogen bonding with the phenolic hydroxyl group can affect the electronic transitions. Furthermore, changes in pH can lead to the deprotonation of the phenol to form a phenoxide ion, resulting in a significant shift in the absorption spectrum, which can be useful for determining the pKa of the compound.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. nih.govsciencemuseum.org.uk This technique can provide precise bond lengths, bond angles, and torsional angles. For this compound, an X-ray crystal structure would confirm the substitution pattern on the benzene ring and reveal the conformation of the ethoxy group.

Furthermore, X-ray crystallography elucidates the supramolecular architecture, showing how the molecules pack in the crystal lattice. researchgate.netnih.gov This packing is governed by intermolecular forces such as hydrogen bonding (from the phenolic -OH group), halogen bonding (involving the bromine and chlorine atoms), and van der Waals interactions. Understanding these interactions is crucial for comprehending the physical properties of the solid material. While a specific crystal structure for this compound is not publicly available in the search results, related structures of other halogenated phenols have been determined, providing a basis for what might be expected. nih.gov

A hypothetical table of crystallographic data is presented below, based on typical values for similar organic compounds:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.0 |

| b (Å) | ~12.5 |

| c (Å) | ~10.0 |

| β (°) | ~105 |

| Volume (ų) | ~965 |

| Z | 4 |

| Calculated Density (g/cm³) | ~1.73 |

Single-Crystal X-ray Diffraction Analysis

Currently, specific single-crystal X-ray diffraction data for this compound is not available in the public domain. This analytical technique is indispensable for the unambiguous determination of the molecular structure, including bond lengths, bond angles, and the conformation of the ethoxy group relative to the phenolic ring. Such an analysis would provide the definitive solid-state architecture of the molecule.

Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

While specific experimental data on the intermolecular interactions of this compound are not published, the functional groups present in the molecule suggest the potential for a variety of non-covalent interactions that would dictate its crystal packing. The phenolic hydroxyl group is a classic hydrogen bond donor, and the oxygen of the ethoxy group can act as a hydrogen bond acceptor. Furthermore, the presence of both bromine and chlorine atoms introduces the possibility of halogen bonding, where these atoms act as electrophilic regions and interact with nucleophilic sites on adjacent molecules. The aromatic ring also allows for the formation of π-π stacking interactions.

Tautomeric Forms in the Solid State

Phenolic compounds can theoretically exist in tautomeric forms, such as the keto-enol tautomerism. However, for simple phenols, the enol (phenolic) form is overwhelmingly favored due to the stability of the aromatic system. In the solid state, it is highly probable that this compound exists exclusively in its phenolic form. Spectroscopic and crystallographic studies would be required to confirm this.

Advanced Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis (Excluding Basic Compound Identification)

Advanced mass spectrometry techniques are crucial for confirming the molecular formula and elucidating the fragmentation pathways of a molecule, providing insights into its structural integrity.

For this compound, high-resolution mass spectrometry would be expected to confirm its molecular formula of C8H8BrClO2. The presence of bromine and chlorine isotopes (79Br/81Br and 35Cl/37Cl) would result in a characteristic isotopic pattern in the mass spectrum for the molecular ion and any fragments containing these halogens.

The fragmentation of halogenated aromatic compounds in mass spectrometry is influenced by the nature and position of the substituents. The fragmentation of aryl ethers can proceed through cleavage of the ether bond. For this compound, the following fragmentation pathways could be anticipated:

Loss of the ethyl group (-C2H5): This would result in a significant fragment ion.

Loss of an ethoxy radical (-OC2H5): This would also be a likely fragmentation pathway.

Cleavage of the C-Br and C-Cl bonds: The relative ease of cleavage of these bonds would provide information about their strengths.

Rearrangement reactions: Phenolic compounds can undergo complex rearrangements upon ionization.

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the molecular structure, electronic properties, and reactivity of chemical compounds. For a molecule like this compound, these calculations would be invaluable in understanding the interplay of its various functional groups.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and the solid state. DFT would be the method of choice for the theoretical study of this compound due to its excellent balance of accuracy and computational cost.

The first step in a DFT study is geometry optimization . This process involves finding the arrangement of atoms in the molecule that corresponds to the minimum energy on the potential energy surface. For this compound, this would determine the precise bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule's most stable conformation. This is crucial for understanding its physical and chemical behavior.

Following geometry optimization, a detailed electronic structure analysis can be performed. This analysis provides information about the distribution of electrons within the molecule, which is fundamental to its properties. Key parameters that would be calculated include the total energy, the energies of the molecular orbitals, and the Mulliken or Natural Population Analysis (NPA) atomic charges. These charges would reveal the partial positive or negative character of each atom, indicating sites susceptible to electrophilic or nucleophilic attack.

While no specific DFT studies on this compound are available, research on other substituted phenols and halogenated aromatic compounds consistently utilizes DFT to successfully predict their geometries and electronic characteristics.

Basis Set Selection and Computational Methodologies

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the specific computational methodology (functional). A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule containing heavy atoms like bromine and chlorine, a basis set that includes polarization and diffuse functions is generally required for accurate results. A common choice for such systems would be the Pople-style basis sets, such as 6-311++G(d,p), or the Dunning-style correlation-consistent basis sets, like aug-cc-pVDZ.

The choice of the DFT functional is also critical. Functionals are approximations to the exchange-correlation energy, which is a key component of the total energy in DFT. Hybrid functionals, which mix a portion of the exact Hartree-Fock exchange with a DFT exchange-correlation functional, are often favored for their accuracy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for a broad range of chemical systems.

A theoretical investigation of this compound would necessitate a careful selection of both the basis set and the functional to ensure the reliability of the calculated properties.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are likely to be sites for electrophilic attack. In this compound, these would be expected around the oxygen atom of the hydroxyl and ethoxy groups.

Blue regions represent areas of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. These would likely be found around the hydrogen atom of the hydroxyl group.

Green regions denote areas of neutral potential.

An MEP map of this compound would provide a clear, intuitive picture of its reactive sites, guiding the understanding of its chemical behavior in various reactions.

Although a specific MEP map for this compound is not available, studies on similar halogenated phenols demonstrate the utility of MEP maps in identifying reactive centers.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The HOMO represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons. The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter that provides insights into the molecule's chemical stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates a more reactive molecule.

For this compound, a calculation of the HOMO and LUMO energies and the resulting energy gap would be essential for characterizing its electronic properties and predicting its reactivity.

Implications for Reactivity and Electronic Properties

The analysis of the HOMO and LUMO compositions would reveal which atoms or functional groups contribute most to these frontier orbitals. In the case of this compound, it is likely that the HOMO would have significant contributions from the electron-rich phenol ring and the oxygen atoms, while the LUMO might be distributed over the aromatic ring and the halogen atoms.

The HOMO-LUMO gap would provide a quantitative measure of the molecule's excitability and its ability to participate in charge transfer interactions. This information is crucial for understanding its potential applications in areas such as materials science and medicinal chemistry.

Illustrative Data Table for FMO Analysis (Hypothetical)

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Please note: The values in this table are purely hypothetical and are for illustrative purposes only, as no specific data exists for this compound.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a powerful computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. NBO analysis translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, Lewis-like structure of localized bonds, lone pairs, and antibonding orbitals.

For this compound, NBO analysis would provide valuable information on:

Hybridization: It would determine the hybridization of each atom's orbitals in the formation of chemical bonds. For example, it would describe the sp2 hybridization of the carbon atoms in the benzene ring and the sp3 hybridization of the carbon atoms in the ethoxy group.

Delocalization and Hyperconjugation: NBO analysis can quantify the extent of electron delocalization and hyperconjugative interactions within the molecule. This is achieved by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is given by the second-order perturbation energy, E(2). For instance, it could reveal the delocalization of the oxygen lone pairs into the antibonding orbitals of the aromatic ring, which contributes to the stability of the molecule.

Illustrative Data Table for NBO Analysis (Hypothetical)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) O (hydroxyl) | π* (C-C) (ring) | 15.2 |

| LP(1) O (ethoxy) | π* (C-C) (ring) | 12.8 |

| σ (C-H) | σ* (C-C) | 2.5 |

Please note: The values in this table are purely hypothetical and are for illustrative purposes only, as no specific data exists for this compound.

Tautomeric Equilibrium and Intramolecular Proton Transfer Studies

Tautomerism, the chemical equilibrium between two or more interconverting constitutional isomers, is a key characteristic of many phenolic compounds. The study of tautomeric equilibrium and the associated intramolecular proton transfer provides fundamental insights into the reactivity and stability of a molecule.

Potential Energy Surface (PES) Scan Calculations

Potential Energy Surface (PES) scans are a computational tool used to explore the energy landscape of a chemical reaction, such as intramolecular proton transfer. By systematically changing a specific geometric parameter (e.g., the distance of the phenolic proton to a potential acceptor atom) and optimizing the remaining geometry, a PES scan can identify the transition state and calculate the energy barrier for the proton transfer process. This analysis would be crucial for understanding the kinetics and thermodynamics of tautomerization in this compound. However, no published studies detailing PES scan calculations for this specific compound could be located.

Solvent Effects on Tautomerism

The surrounding solvent medium can significantly influence the position of a tautomeric equilibrium. Computational models, such as the Polarizable Continuum Model (PCM), can be employed to simulate the effect of different solvents on the relative energies of the tautomers. Such studies on related hydroxy-Schiff bases have shown that polar solvents can stabilize one tautomeric form over another. A thorough investigation would involve calculating the tautomeric equilibrium constants in various solvents to predict how the environment modulates the stability of the different forms of this compound. Regrettably, specific data on solvent effects for this compound are not available.

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Molecules with specific structural features can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting NLO properties such as the first hyperpolarizability (β). For related compounds, research has indicated that the presence of electron-donating and electron-withdrawing groups can enhance NLO responses. An analysis of this compound would involve calculating these properties to assess its potential as an NLO material. No such computational predictions for this molecule have been reported in the literature.

Thermochemical Properties and Thermodynamic Analysis

Computational chemistry allows for the calculation of various thermochemical properties, including enthalpy of formation, entropy, and Gibbs free energy. These thermodynamic parameters are essential for understanding the stability and reactivity of a compound. A thermodynamic analysis of this compound would provide valuable data on its energetic characteristics. However, no specific computational thermochemical data for this compound could be retrieved.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto the Hirshfeld surface, one can identify and analyze different types of contacts, such as hydrogen bonds and van der Waals forces, which govern the crystal packing. For a comprehensive understanding of the solid-state structure of this compound, a Hirshfeld surface analysis based on its crystal structure data would be invaluable. While this technique has been applied to a wide range of organic molecules, a specific study on this compound is not present in the available literature.

Aromaticity Analysis (e.g., HOMA Index)

The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric descriptor of aromaticity. It is calculated from the bond lengths of a cyclic system and provides a quantitative measure of the degree of aromatic character. A HOMA index analysis of the benzene ring in this compound would reveal how the substituents (bromo, chloro, ethoxy, and hydroxyl groups) influence the aromaticity of the phenyl core. Such an analysis is fundamental to understanding the electronic structure and reactivity of the molecule. Despite the utility of this index, no HOMA calculations for this compound have been documented.

Reactivity and Derivatization Chemistry of 6 Bromo 2 Chloro 3 Ethoxyphenol

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the 6-Bromo-2-chloro-3-ethoxyphenol ring is directed by the powerful activating and ortho, para-directing effects of the hydroxyl and ethoxy groups. ucalgary.cabyjus.comwikipedia.org The hydroxyl group is generally considered a more potent activator than the ethoxy group. libretexts.org The existing substituents occupy positions 1 (-OH, by convention), 2 (-Cl), 3 (-OEt), and 6 (-Br). This leaves positions 4 and 5 as potential sites for substitution.

The combined directing effects of the substituents are as follows:

Hydroxyl group (-OH) at C1: Strongly activates and directs ortho (C2, C6) and para (C4).

Chloro group (-Cl) at C2: Deactivates inductively but directs ortho (C1, C3) and para (C5) via resonance.

Ethoxy group (-OEt) at C3: Strongly activates and directs ortho (C2, C4) and para (C6).

Bromo group (-Br) at C6: Deactivates inductively but directs ortho (C1, C5) and para (C3) via resonance. libretexts.org

Considering these influences, the C4 and C5 positions are the most likely targets for electrophiles. The C4 position is activated by both the para-directing hydroxyl group and the ortho-directing ethoxy group, making it highly electron-rich. The C5 position is activated by the ortho-directing bromo group and the para-directing chloro group. Due to the superior activating strength of the hydroxyl and ethoxy groups, substitution is overwhelmingly favored at the C4 position. youtube.comlibretexts.org

Further Halogenation and Nitration

Halogenation: Phenols are highly reactive towards halogenation, often not requiring a Lewis acid catalyst. ucalgary.cabyjus.com Treatment of this compound with bromine (Br₂) or chlorine (Cl₂) in a non-polar solvent would be expected to yield the corresponding 4-halo derivative. The high activation of the ring suggests that polysubstitution could be a risk if harsh conditions are used. libretexts.org

Nitration: The nitration of phenols can be achieved under mild conditions, for instance, using dilute nitric acid or a metal nitrate (B79036) salt. byjus.comresearchgate.net Due to the high activation of the substrate ring, using a mixture of concentrated nitric and sulfuric acids would likely lead to oxidation and degradation. libretexts.org Regioselective nitration at the C4 position is anticipated, yielding 6-Bromo-2-chloro-3-ethoxy-4-nitrophenol. dergipark.org.tr

| Reaction | Reagents & Conditions | Predicted Major Product |

| Bromination | Br₂, CCl₄, Room Temperature | 6,4-Dibromo-2-chloro-3-ethoxyphenol |

| Nitration | Cu(NO₃)₂·3H₂O, Acetonitrile (B52724), Reflux | 6-Bromo-2-chloro-3-ethoxy-4-nitrophenol |

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts Alkylation: Generally, phenols are poor substrates for traditional Friedel-Crafts alkylation because the phenolic oxygen can coordinate with the Lewis acid catalyst, deactivating the ring. wikipedia.orglibretexts.org However, certain methods using milder catalysts or alternative alkylating agents can be effective. acs.orgbeilstein-journals.org If successful, alkylation would occur at the C4 position. A significant drawback is the potential for polyalkylation, as the newly introduced alkyl group further activates the ring. lscollege.ac.in

Friedel-Crafts Acylation: Similar to alkylation, C-acylation of phenols is complicated by catalyst coordination. ucalgary.ca An alternative reaction is O-acylation on the phenolic hydroxyl group (see section 5.3). However, under specific conditions (Fries rearrangement), an O-acylated product can rearrange to a C-acylated phenol (B47542). The reaction of this compound with an acyl chloride and a Lewis acid like AlCl₃ would be predicted to yield the 4-acyl derivative, though yields may be low. lscollege.ac.in

Nucleophilic Substitution Reactions of Halogen Atoms

The presence of two different halogen atoms, bromine and chlorine, on the aromatic ring allows for selective nucleophilic substitution, particularly through transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in these processes. nrochemistry.com

Cross-Coupling Reactions (e.g., Heck, Sonogashira, Suzuki-Miyaura)

These palladium-catalyzed reactions are powerful tools for forming new carbon-carbon bonds at the halogen-bearing positions. Given the higher reactivity of the C-Br bond, selective coupling at the C6 position can be achieved while leaving the C2-Cl bond intact.

Heck Reaction: Couples the aryl halide with an alkene. Reaction at the C6-Br position would yield a 6-alkenyl-2-chloro-3-ethoxyphenol. organic-chemistry.orglibretexts.orgyoutube.com

Sonogashira Coupling: Involves the coupling of the aryl halide with a terminal alkyne, typically using palladium and copper(I) co-catalysis. nrochemistry.comorganic-chemistry.org This would selectively form a 6-alkynyl derivative.

Suzuki-Miyaura Coupling: Reacts the aryl halide with an organoboron compound (e.g., a boronic acid). nih.gov This is a versatile method for creating new C-C bonds, and would be expected to occur preferentially at the C6-Br position to give a 6-aryl or 6-alkyl product. liv.ac.uk

| Reaction | Typical Catalyst System | Substrate | Predicted Major Product (at C6) |

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acid | 6-Aryl-2-chloro-3-ethoxyphenol |

| Heck | Pd(OAc)₂, PPh₃, Et₃N | Alkene | 6-Alkenyl-2-chloro-3-ethoxyphenol |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Terminal Alkyne | 6-Alkynyl-2-chloro-3-ethoxyphenol |

Substitution with Oxygen, Nitrogen, and Sulfur Nucleophiles

Classical nucleophilic aromatic substitution (SₙAr) typically requires strong electron-withdrawing groups (ortho or para to the leaving group) to activate the ring, which are absent in this molecule. libretexts.org However, transition-metal-catalyzed methods, such as the Buchwald-Hartwig amination, allow for the substitution of aryl halides with O, N, and S nucleophiles under milder conditions. As with cross-coupling reactions, the greater reactivity of the C-Br bond would favor selective substitution at the C6 position. This would enable the introduction of aryloxy, amino, or alkylthio groups.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and nucleophilic, enabling a distinct set of reactions.

O-Alkylation and O-Acylation: The phenol can be deprotonated with a base (e.g., NaOH, K₂CO₃) to form a more nucleophilic phenoxide ion. This ion readily reacts with alkyl halides (Williamson ether synthesis) or acyl chlorides/anhydrides to form the corresponding ethers (O-alkylation) or esters (O-acylation), respectively. ucalgary.caresearchgate.netlew.ro These reactions are generally high-yielding and specific to the hydroxyl group. The presence of the ortho-chloro substituent may provide some steric hindrance, potentially slowing the reaction rate compared to unhindered phenols. mdpi.comvinatiorganics.com

| Reaction Type | Reagent | Base | General Product |

| O-Alkylation | Alkyl halide (R-X) | K₂CO₃ | 1-Alkoxy-6-bromo-2-chloro-3-ethoxybenzene |

| O-Acylation | Acyl chloride (RCOCl) | Pyridine | 6-Bromo-2-chloro-3-ethoxyphenyl ester |

Esterification and Etherification

The presence of a phenolic hydroxyl group is a key site for derivatization through esterification and etherification reactions.

Esterification: The hydroxyl group of this compound can readily react with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding esters. This reaction is a standard transformation for phenols and introduces an ester functionality, which can modify the molecule's properties or serve as a protecting group.

Etherification: The phenolic proton can be removed by a suitable base to form a phenoxide ion, which is a potent nucleophile. This phenoxide can then react with alkyl halides via Williamson ether synthesis to yield new ether derivatives. A notable example of a related etherification involves the reaction of various phenols with halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane) to produce aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers. nih.gov While not starting with the exact title compound, this demonstrates a pathway for forming complex ethers from halogenated phenols. Applying this to this compound would result in a highly functionalized diether product.

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents | Product Type |

| Esterification | Acyl chloride (R-COCl), Base (e.g., Pyridine) | Aryl ester |

| Etherification | Alkyl halide (R'-X), Base (e.g., NaH, K₂CO₃) | Aryl ether |

Oxidation Reactions

The phenolic hydroxyl group is susceptible to oxidation. The outcome of the oxidation depends on the specific reagents and conditions used. Mild oxidation can convert the phenol into a corresponding phenoxy radical, which can then participate in coupling reactions.

Stronger oxidizing agents can lead to the formation of quinone-type structures. For this compound, oxidation could potentially lead to a substituted benzoquinone. However, the presence of multiple substituents on the ring influences the feasibility and regioselectivity of such reactions. A more synthetically useful oxidation is the conversion of the phenol to an aldehyde, a crucial step for further derivatization, such as in the synthesis of Schiff bases. For example, the related compound 5-bromo-3-ethoxy-2-hydroxybenzaldehyde (B3034633) is a key intermediate prepared from a substituted phenol, which is then used in condensation reactions. nih.gov

Table 2: Potential Oxidation Products of Phenols

| Oxidizing Agent | Product Type |

| Mild (e.g., Fremy's salt) | Substituted Benzoquinone |

| Reimer-Tiemann reaction conditions | Hydroxybenzaldehyde |

| Strong (e.g., Chromic acid) | Ring-opening or complex mixtures |

Reactions Involving the Ethoxy Group

The ethoxy group (O-CH₂CH₃) is generally stable, but it can be cleaved under specific, often harsh, conditions. The most common method for cleaving aryl ethers is treatment with strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). This reaction would convert the ethoxy group back into a hydroxyl group, yielding 6-bromo-2-chloro-benzene-1,3-diol. This transformation can be useful if the ethoxy group is employed as a protecting group for a phenol during a multi-step synthesis.

Formation of Heterocyclic Compounds Utilizing this compound as a Building Block

The arrangement of functional groups on the this compound ring makes it an excellent precursor for synthesizing various heterocyclic compounds. The phenolic hydroxyl group, along with the adjacent halogen atoms, provides reactive sites for building fused ring systems.

Synthesis of Schiff Bases and Related Imines

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically synthesized through the condensation of a primary amine with an aldehyde or ketone. ekb.eg To use this compound for this purpose, it must first be converted into its corresponding aldehyde derivative, for instance, via a Reimer-Tiemann or Duff reaction.

A closely related synthesis highlights this pathway: 5-bromo-3-ethoxy-2-hydroxybenzaldehyde was reacted with 2-methoxyaniline in refluxing ethanol (B145695) to produce the Schiff base (E)-4-bromo-2-ethoxy-6-{[(2-methoxyphenyl)imino]methyl}phenol. nih.gov This reaction demonstrates the straightforward condensation of the aldehyde function with an amine to form the imine linkage, a reaction that is fundamental to the synthesis of many biologically active molecules and ligands. nih.govscience.gov

Table 3: Example of Schiff Base Synthesis

| Aldehyde Precursor | Amine | Resulting Schiff Base | Reference |

| 5-bromo-3-ethoxy-2-hydroxybenzaldehyde | 2-methoxyaniline | (E)-4-bromo-2-ethoxy-6-{[(2-methoxyphenyl)imino]methyl}phenol | nih.gov |

Cyclization Reactions to Form Fused Ring Systems

The strategic placement of the hydroxyl and halogen groups on this compound facilitates intramolecular and intermolecular cyclization reactions to form fused heterocyclic systems like benzofurans or other related structures. For example, the phenolic oxygen can act as a nucleophile to displace an adjacent halogen under basic conditions, although the chloro group's position is not optimal for a simple intramolecular cyclization.

More commonly, the phenol can be used in multi-component reactions. Arylglyoxals, for instance, are known to react with various substrates to form a wide array of heterocyclic compounds, including furans and benzofurans. sci-hub.se By derivatizing the phenol, it can be made to participate in such cyclization cascades.

Quinoline and Quinazoline Synthesis as Advanced Intermediates

Quinolines and quinazolines are important heterocyclic scaffolds in medicinal chemistry. researchgate.netopenmedicinalchemistryjournal.com While direct synthesis from this compound is not prominently documented, its structural motifs are present in key intermediates for these syntheses.

Quinoline Synthesis: The Friedländer synthesis is a classic method for preparing quinolines, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. beilstein-journals.org To utilize this compound, it would need to be converted into an appropriate 2-aminoaryl ketone or aldehyde derivative. A related patent describes the synthesis of 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline, highlighting the importance of the 6-bromo-quinoline core as an intermediate for advanced pharmaceutical compounds. google.com

Quinazoline Synthesis: Quinazolines are often built from anthranilic acid derivatives. nih.gov For example, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one is synthesized from 5-bromoanthranilic acid. nih.gov To be used in a similar pathway, this compound would require significant functional group interconversions, including amination and carboxylation, to transform it into a suitable anthranilic acid precursor. The synthesis of 6-bromo-2-phenyl-3-(4-acetylphenyl)-4(3H)quinazolinone from 6-bromo-2-phenyl-4H-benz researchgate.netnih.govoxazin-4-one further illustrates the modular nature of quinazolinone synthesis, where precursors with the desired substitution pattern are assembled. ptfarm.pl

Phenanthrene (B1679779) Ring System Construction

The synthesis of a phenanthrene ring system from this compound is not directly reported in the literature. However, a plausible synthetic route can be devised by leveraging established methodologies for phenanthrene synthesis, such as the Suzuki-Miyaura coupling followed by an intramolecular cyclization reaction. The proposed pathway would involve the initial formation of a substituted biphenyl (B1667301) derivative, which would then undergo ring closure to form the tricyclic phenanthrene core.

A hypothetical, multi-step synthesis could commence with the protection of the reactive phenolic hydroxyl group of this compound. This is a crucial step to prevent unwanted side reactions in the subsequent coupling step. A common protecting group for phenols is the methyl group, introduced via Williamson ether synthesis, or a silyl (B83357) ether.

Following protection, the focus shifts to the formation of a biphenyl scaffold. The presence of two different halogen atoms (bromine and chlorine) on the aromatic ring of the protected this compound offers opportunities for regioselective cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.net This difference in reactivity allows for the selective coupling at the C-6 position.

For instance, a Suzuki-Miyaura coupling reaction between the protected this compound and a suitable boronic acid, such as 2-formylphenylboronic acid, could be employed. This reaction would be catalyzed by a palladium complex and a base to yield a biphenyl aldehyde intermediate.

The subsequent and final step in constructing the phenanthrene ring would be an intramolecular cyclization of the biphenyl aldehyde. Several methods can be considered for this transformation, including acid-catalyzed cyclization or a McMurry coupling. A more modern and efficient approach would be a transition-metal-catalyzed C-H activation/cyclization.

An alternative and well-established method for phenanthrene synthesis is the Mallory photocyclization of stilbene (B7821643) derivatives. researchgate.netnih.govorganicreactions.orgbeilstein-journals.org To utilize this method, the this compound would first need to be converted into a stilbene derivative. This could be achieved through a Heck reaction with styrene (B11656) or a Wittig reaction with benzylphosphonium ylide after appropriate functional group manipulations. The resulting stilbene could then undergo photochemical cyclization to form the corresponding phenanthrene. beilstein-journals.orgoup.com

Other classical methods for phenanthrene synthesis include the Haworth synthesis and the Bardhan-Sengupta synthesis, which typically involve Friedel-Crafts acylation and subsequent cyclization steps. quimicaorganica.orgwikipedia.orgcsjmu.ac.in The Pschorr cyclization, which proceeds via an intramolecular radical cyclization of a diazonium salt, is another viable route. beilstein-journals.orgwikipedia.orgyoutube.com The applicability of these methods to a highly substituted and electronically complex substrate like this compound would require careful optimization of reaction conditions.

Modern approaches often utilize transition-metal-catalyzed cycloisomerization reactions of biphenyls containing an alkyne unit. nih.govrsc.orgacs.org To employ this strategy, the this compound would need to be functionalized with an alkyne group, for instance, via a Sonogashira coupling. The resulting biphenyl-alkyne could then be cyclized to the phenanthrene skeleton using catalysts based on gold, platinum, or other transition metals. nih.govacs.org

The table below outlines a hypothetical reaction sequence for the synthesis of a phenanthrene derivative from this compound.

| Step | Reaction Type | Reactants | Product |

| 1 | Protection of Phenol | This compound, Methylating Agent (e.g., Dimethyl sulfate) | 6-Bromo-2-chloro-3-ethoxy-1-methoxybenzene |

| 2 | Suzuki-Miyaura Coupling | 6-Bromo-2-chloro-3-ethoxy-1-methoxybenzene, 2-Formylphenylboronic acid, Pd catalyst, Base | 2'-(2-chloro-3-ethoxy-1-methoxy)-[1,1'-biphenyl]-2-carbaldehyde |

| 3 | Intramolecular Cyclization | 2'-(2-chloro-3-ethoxy-1-methoxy)-[1,1'-biphenyl]-2-carbaldehyde, Acid or Metal Catalyst | Substituted Phenanthrene |

Reaction Kinetics and Mechanism Studies

The phenolic hydroxyl group is a powerful activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. chemistrysteps.comlibretexts.orgyoutube.com However, in this compound, the positions ortho and para to the hydroxyl group are already substituted. The kinetics of electrophilic substitution reactions, such as halogenation or nitration, would be influenced by the steric hindrance from the adjacent chloro and ethoxy groups, as well as the electronic effects of all substituents. The bromination of phenols, for instance, is known to be highly pH-dependent, with the phenoxide ion being significantly more reactive than the neutral phenol. acs.orgchemrxiv.org

The ether linkage of the ethoxy group is generally stable under neutral and basic conditions but can be cleaved by strong acids like HBr or HI. libretexts.orgmasterorganicchemistry.compearson.comlibretexts.org The mechanism of ether cleavage can proceed via either an SN1 or SN2 pathway, depending on the structure of the alkyl group. For the ethoxy group, an SN2 mechanism is expected, where a nucleophile attacks the less hindered ethyl group of the protonated ether. libretexts.orglibretexts.org Kinetic studies on the acidic cleavage of ethers have shown that the reaction rate is dependent on the acid concentration and the nature of the ether.

The carbon-halogen bonds present opportunities for various cross-coupling reactions. The relative reactivity of the C-Br and C-Cl bonds is a key factor in designing selective synthetic strategies. In palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings, the C-Br bond is significantly more reactive than the C-Cl bond. This difference in reactivity, which stems from the lower bond dissociation energy of the C-Br bond, allows for selective functionalization at the bromine-bearing carbon. The kinetics of these cross-coupling reactions are complex and depend on several factors, including the nature of the palladium catalyst, the ligands, the base, and the solvent. researchgate.netbeilstein-journals.org

The mechanism of the Ullmann condensation, a copper-catalyzed reaction used for the formation of diaryl ethers, involves the formation of a copper(I) phenoxide which then reacts with an aryl halide. wikipedia.orggoogle.comarkat-usa.orgorganic-chemistry.org The reaction typically requires high temperatures and polar aprotic solvents. The kinetics would be influenced by the electronic nature of the aryl halide and the phenol.

In the context of the proposed phenanthrene synthesis, the kinetics of the intramolecular cyclization step would be critical. For example, in a Pschorr cyclization, the rate-determining step is often the homolytic cleavage of the diazonium salt to form an aryl radical. wikipedia.org In a Mallory photocyclization, the quantum yield of the reaction would be a key kinetic parameter, influenced by the substitution pattern on the stilbene precursor and the reaction conditions. researchgate.netnih.govorganicreactions.org

The table below summarizes the expected reactivity and mechanistic pathways for the functional groups of this compound.

| Functional Group | Reaction Type | Reagents/Conditions | Mechanistic Pathway |

| Phenolic Hydroxyl | Electrophilic Aromatic Substitution | Electrophiles (e.g., Br₂, HNO₃) | Electrophilic Aromatic Substitution (SEAr) |

| Phenolic Hydroxyl | Etherification | Alkyl halide, Base | Williamson Ether Synthesis (SN2) |

| Ethoxy Group | Ether Cleavage | Strong Acid (HBr, HI) | SN2 |

| Bromo Group | Cross-Coupling | Boronic acids (Suzuki), Alkenes (Heck), Alkynes (Sonogashira) with Pd catalyst | Catalytic Cycle (Oxidative Addition, Transmetalation, Reductive Elimination) |

| Chloro Group | Cross-Coupling | (Less reactive than bromo) Requires harsher conditions or specific catalysts | Catalytic Cycle |

Potential Research Applications Non Medicinal, Non Toxicological

Role as an Advanced Synthetic Intermediate in Complex Molecule Construction

The strategic placement of multiple functional groups on the aromatic ring of 6-Bromo-2-chloro-3-ethoxyphenol makes it a highly valuable intermediate in the synthesis of more complex molecules. Organic chemists can selectively target the different substituents to build intricate molecular architectures. nih.govnih.gov The presence of both bromine and chlorine atoms allows for sequential and site-selective cross-coupling reactions, a cornerstone of modern organic synthesis. rsc.org

For instance, the bromine atom can be selectively replaced through Suzuki, Stille, or other palladium-catalyzed cross-coupling reactions, introducing a new carbon-carbon or carbon-heteroatom bond. Subsequently, the less reactive chlorine atom can be targeted under different reaction conditions, allowing for a stepwise and controlled elaboration of the molecular framework. The phenolic hydroxyl group can be etherified, esterified, or used as a directing group for ortho-functionalization, further increasing the synthetic utility of this compound. rsc.orgoregonstate.edu The ethoxy group, while generally less reactive, can influence the electronic properties of the aromatic ring and can be cleaved under specific conditions if required.

The ability to perform a series of selective modifications makes this compound a powerful building block for the synthesis of a wide array of complex organic molecules, which are of interest in various fields of chemical research. nih.govnih.gov

Applications in Material Science Research

The unique electronic and structural features of this compound and its derivatives make them promising candidates for applications in material science.

Development of New Organic Materials with Tunable Optical or Electronic Properties (e.g., NLO materials)

The field of nonlinear optics (NLO) is constantly seeking new organic materials with large second-order and third-order optical nonlinearities for applications in optical communications, data storage, and optical limiting. The NLO response of a molecule is highly dependent on its electronic structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.

The substituents on the aromatic ring of this compound can be strategically modified to tune its electronic properties and, consequently, its NLO response. For example, the introduction of strong electron-withdrawing groups, such as a nitro group, in conjugation with the electron-donating ethoxy and hydroxyl groups could significantly enhance the molecule's hyperpolarizability. rsc.org The presence of heavy atoms like bromine can also influence the NLO properties through the heavy-atom effect.

Precursor for Polymer Synthesis

Phenolic compounds have long been used as monomers in the synthesis of various polymers, such as phenolic resins. The functional groups on this compound offer several handles for polymerization. For instance, the phenolic hydroxyl group can react with aldehydes to form resole or novolac-type polymers. researchgate.net

Furthermore, the bromo and chloro substituents can be utilized in polycondensation reactions. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling, can be employed to link monomeric units of this compound, or its derivatives, to form conjugated polymers. nih.gov These polymers could exhibit interesting optical and electronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

A study on the copolymerization of halogenated phenylcyanoacrylates with styrene (B11656) has shown that such halogenated monomers can be readily incorporated into polymer chains. oregonstate.edu This suggests that this compound could also serve as a comonomer to modify the properties of existing polymers, such as enhancing their thermal stability or flame retardancy due to the presence of halogens.

Advanced Analytical Method Development for Detection and Quantification (e.g., Spectrophotometric Assays for Related Analogs)

The development of sensitive and selective analytical methods for the detection and quantification of phenolic compounds is crucial for environmental monitoring and industrial quality control. Spectrophotometric assays are often employed for this purpose due to their simplicity and cost-effectiveness. nih.govmdpi.comnih.gov

While a specific spectrophotometric assay for this compound has not been reported, methods developed for other phenolic compounds can be adapted for its determination. These methods are often based on the reaction of the phenolic hydroxyl group with a chromogenic reagent to produce a colored product that can be quantified by measuring its absorbance at a specific wavelength. ucdavis.edu

For instance, the Folin-Ciocalteu method is a widely used assay for the determination of total phenolic content. nih.gov However, this method is not specific and can be subject to interference from other reducing agents. More specific methods could be developed by exploiting the unique substitution pattern of this compound. For example, a derivatization reaction targeting the phenolic hydroxyl group, followed by chromatographic separation and detection, could provide a highly selective and sensitive method for its quantification. nih.gov

Catalytic Applications or Ligand Design

Phenolic compounds can act as organocatalysts in various organic transformations. rsc.org The acidity of the phenolic proton and the nucleophilicity of the phenoxide can be tuned by the substituents on the aromatic ring, which could influence the catalytic activity.

More commonly, phenolic compounds are used as ligands for transition metal catalysts. The hydroxyl group can coordinate to a metal center, and the electronic properties of the ligand can be fine-tuned by the bromo, chloro, and ethoxy substituents. This allows for the rational design of catalysts with specific activities and selectivities for a wide range of organic reactions, including cross-coupling reactions, oxidations, and reductions. nih.govacs.orgacs.org The steric bulk provided by the substituents can also play a crucial role in controlling the stereoselectivity of catalytic reactions. oregonstate.edu

While there are no specific reports on the use of this compound as a catalyst or ligand, the general principles of ligand design and the known catalytic activity of other substituted phenols suggest that it could be a promising scaffold for the development of new catalytic systems. nih.govacs.org

Future Research Directions and Unexplored Avenues

Investigation of Novel Synthetic Methodologies

While syntheses for substituted phenols are established, the specific regioselectivity required for 6-Bromo-2-chloro-3-ethoxyphenol presents challenges and opportunities for methodological advancement. Future research could focus on:

Late-Stage Functionalization: Developing methods for the selective introduction of the bromo, chloro, and ethoxy groups onto a pre-existing phenol (B47542) scaffold. This could involve directed ortho-metalation strategies or C-H activation/functionalization pathways that offer high regioselectivity and atom economy.

Catalytic Cross-Coupling Reactions: Exploring advanced palladium, copper, or nickel-catalyzed cross-coupling reactions to construct the phenol ring or introduce the substituents. For instance, a Sonogashira coupling could be employed in the synthesis of related compounds, highlighting the versatility of metal-catalyzed reactions. mdpi.com

One-Pot Tandem Reactions: Designing one-pot sequences that combine multiple steps, such as a tandem ipso-hydroxylation/bromination/Suzuki–Miyaura coupling, could provide a highly efficient route to complex phenols like the target molecule. nih.gov This minimizes purification steps and reduces waste.

Flow Chemistry Synthesis: Adapting synthetic routes to continuous-flow systems could offer enhanced control over reaction parameters, improve safety for potentially hazardous reactions, and facilitate scalability. acs.org

Advanced Spectroscopic Probes for Dynamic Molecular Behavior

A comprehensive understanding of this compound requires moving beyond standard characterization. Future studies should employ advanced spectroscopic techniques to probe its dynamic behavior:

Multidimensional NMR Spectroscopy: Utilizing advanced 2D NMR techniques like HOESY (Heteronuclear Overhauser Effect Spectroscopy) to elucidate through-space correlations and preferred conformations of the ethoxy group relative to the halogen substituents.

Solid-State NMR (ssNMR): For crystalline forms of the compound or its derivatives, ssNMR could provide detailed information about the local environment of the carbon, proton, and even halogen nuclei, revealing insights into packing and intermolecular interactions.

Time-Resolved Spectroscopy: Employing techniques like transient absorption spectroscopy to study the excited-state dynamics of the phenol. This could reveal how the substituents influence processes like intersystem crossing and excited-state proton transfer, which are fundamental to photochemistry and relevant for potential applications in photocatalysis.

Deeper Exploration of Intermolecular Interactions and Supramolecular Chemistry

The combination of a hydrogen bond donor (hydroxyl), hydrogen bond acceptors (hydroxyl, ethoxy), and halogen bond donors (bromine, chlorine) makes this compound a prime candidate for supramolecular chemistry studies. researchgate.netnih.gov